Lanasol Yellow 4G

Description

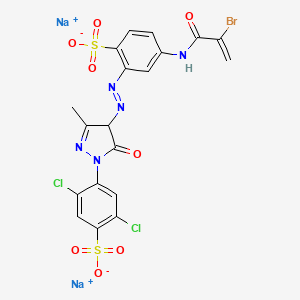

The exact mass of the compound Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70247-70-0 |

|---|---|

Molecular Formula |

C19H14BrCl2N5NaO8S2 |

Molecular Weight |

678.3 g/mol |

IUPAC Name |

disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C19H14BrCl2N5O8S2.Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35); |

InChI Key |

OWEUYXXTJKVEDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.[Na] |

Other CAS No. |

70247-70-0 12226-61-8 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Lanasol Yellow 4G chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats and detailing experimental protocols.

Chemical Identity and Properties

This compound is a reactive azo dye, characterized by its vibrant greenish-yellow hue.[1] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1] Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent wash fastness.

Synonyms: C.I. Reactive Yellow 39, Lanaset Yellow 4GN[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 70247-70-0 | |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | |

| Molecular Weight | 699.25 g/mol | |

| Appearance | Greenish-yellow powder | |

| Solubility in Water | 100 g/L (at 90 °C) | |

| Absorption Maximum (λmax) | ~400 nm | |

| pH (in 1 g/L water) | 7.5 - 9 |

Toxicological Data

| Test | Result | Species | Source |

| Oral LD50 | > 2000 mg/kg | Rat | |

| Eye Irritation | Non-irritant | Rabbit |

Chemical Structure

This compound is a single azo class dye. The molecule contains a bromoacrylamide reactive group, which is responsible for its ability to form covalent bonds with fibers. The structure also includes two sulfonic acid groups, which impart water solubility.

Caption: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.

Caption: Synthesis workflow for this compound.

Methodology:

-

Diazotization: 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature to form the corresponding diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound dye.

Application in Wool Dyeing

This compound is applied to wool and other protein fibers from an acidic dyebath.

Protocol:

-

Dye Bath Preparation: A dyebath is prepared with a pH between 5 and 6. A leveling agent (e.g., 1% Albegal B) is typically added to ensure even dye uptake.

-

Dyeing Process: The temperature of the dyebath is raised to 70-75 °C and maintained for 15-60 minutes, depending on the desired depth of shade.

-

Post-Treatment: For deeper shades (greater than 10%), a post-treatment with a weak alkali, such as ammonia, at a pH of 8.5 and a temperature of 80 °C for 15 minutes can be employed to ensure full fixation of the dye.

Environmental Remediation: Adsorption and Photodegradation

Studies have investigated the removal of this compound from aqueous solutions using natural zeolite as an adsorbent and for photocatalytic degradation.

3.3.1. Adsorption on Natural Zeolite

Caption: Experimental workflow for adsorption studies.

Methodology:

-

A solution of this compound is prepared at a known concentration.

-

The pH of the solution is adjusted to the desired value. Studies have shown that lower pH values (1.0-2.0) favor adsorption.

-

A known amount of the adsorbent (e.g., gallinaceous feathers) is added to the dye solution.

-

The mixture is agitated at a constant temperature for a set period to reach equilibrium.

-

The suspension is then filtered, and the concentration of the remaining dye in the filtrate is determined using UV-Visible spectrophotometry at its λmax of approximately 396 nm.

3.3.2. Photocatalytic Degradation

Photocatalytic degradation of this compound has been demonstrated using natural zeolite, which can be enhanced by laser treatment of the zeolite.

Methodology:

-

A suspension of the photocatalyst (e.g., natural zeolite) in a this compound solution is prepared.

-

The suspension is stirred in a photoreactor.

-

The solution is irradiated with a UV-A lamp (λmax = 355 nm).

-

The degradation of the dye is monitored over time by measuring the absorbance of the solution at its λmax (~400 nm) using a UV-Visible spectrophotometer.

Analytical Methods

The primary analytical method for the quantification of this compound in solution is UV-Visible Spectrophotometry . The concentration of the dye can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which is approximately 400 nm.

Safety and Handling

This compound is classified as a sensitizer and may cause sensitization by inhalation and skin contact. It is important to handle the dye powder in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask. The material is not flammable.

This technical guide provides a solid foundation for understanding the chemical nature and experimental utility of this compound. For more specific applications, further investigation into specialized literature may be required.

References

Lanasol Yellow 4G: A Technical Overview of an Industrial Azo Dye

CAS Number: 70247-70-0 Alternative Names: C.I. Reactive Yellow 39

This technical guide provides a comprehensive overview of Lanasol Yellow 4G (CAS 70247-70-0), an azo dye primarily utilized in the textile industry. While the substance is established in industrial applications, this document addresses the notable absence of data pertaining to its pharmacological activity, precluding a discussion of its relevance to drug development and signaling pathways. The information presented herein is intended for researchers and scientists in chemistry and environmental science.

Chemical and Physical Properties

This compound is a reactive dye, a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This characteristic imparts high fastness properties to the dyed material.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1] |

| Molecular Weight | 699.25 g/mol | [1] |

| Appearance | Yellow Powder | |

| Solubility | Soluble in water | [1] |

Toxicological Data

Toxicological information for this compound is primarily available from its Material Safety Data Sheet (MSDS). It is important to note that comprehensive toxicological studies relevant to pharmaceutical development are not available in the public domain.

| Endpoint | Result | Species | Source |

| Oral LD50 | > 2000 mg/kg (Slightly toxic) | Rat | [2] |

| Sensitization | May cause sensitization by inhalation and skin contact | Human | [2] |

Applications

The primary application of this compound is in the dyeing of textiles, particularly wool and other protein fibers. Its reactive nature allows for the formation of strong, permanent bonds with the fabric.

In a different context, this compound has been the subject of environmental research focused on its removal from industrial wastewater. These studies explore methods such as adsorption and photodegradation to mitigate the environmental impact of the dye.

Experimental Protocols

Detailed experimental protocols for the synthesis or pharmacological evaluation of this compound are not available in scientific literature. However, methodologies for its removal from aqueous solutions have been described.

Adsorption Studies on Gallinaceous Feathers

An investigation into the adsorption of this compound onto gallinaceous feathers provides a framework for studying its removal from simulated textile effluents.

Objective: To determine the variables influencing the adsorption of this compound on a low-cost adsorbent.

Methodology:

-

Adsorbent Preparation: Gallinaceous feathers are washed, dried, and may be milled to a desired size.

-

Adsorption Experiments: Batch adsorption experiments are conducted by adding a known mass of feathers to a solution of this compound of a specific concentration.

-

Parameter Variation: The influence of parameters such as temperature, initial pH, adsorbent concentration, and particle size is investigated.

-

Analysis: The concentration of this compound remaining in the solution is measured spectrophotometrically at its maximum absorbance wavelength to determine the adsorption capacity.

Photodegradation using Natural Zeolite

A study on the photodegradation of this compound catalyzed by CO₂-laser-treated natural zeolite offers insights into advanced oxidation processes for its degradation.

Objective: To evaluate the efficacy of laser-treated natural zeolite as a photocatalyst for the degradation of this compound.

Methodology:

-

Catalyst Preparation: Natural zeolite is treated with a CO₂ laser under controlled conditions.

-

Photoreactor Setup: A photoreactor is assembled with a UV light source.

-

Degradation Experiment: The laser-treated zeolite is suspended in an aqueous solution of this compound and irradiated with UV light.

-

Analysis: The degradation of the dye is monitored over time by measuring the change in its concentration using UV-Vis spectrophotometry.

Visualizations

Due to the absence of information on signaling pathways or pharmacological mechanisms of action, the following diagrams illustrate the experimental workflows described in the environmental studies.

Caption: Experimental workflow for the adsorption of this compound.

Caption: Experimental workflow for the photodegradation of this compound.

Conclusion

This compound is a well-defined reactive azo dye with established applications in the textile industry. The available scientific literature focuses primarily on its industrial use and, more recently, on its environmental remediation. There is a significant gap in the understanding of its biological effects from a pharmacological or toxicological perspective relevant to drug development. The data necessary to construct a profile for an audience of researchers in drug discovery, including information on mechanisms of action, signaling pathway interactions, and detailed in vitro or in vivo studies, is currently absent from publicly accessible scientific databases. Future research would be necessary to explore any potential biological activities of this compound beyond its function as a dye.

References

An In-depth Technical Guide to the Synthesis and Purification of Lanasol Yellow 4G (C.I. Reactive Yellow 39)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Lanasol Yellow 4G, a monoazo reactive dye also known as C.I. Reactive Yellow 39. The synthesis is achieved through a two-step process involving the diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid, followed by an azo coupling reaction with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This document details the experimental protocols for both the synthesis and subsequent purification of the dye. Furthermore, it presents a summary of the physicochemical properties and outlines methods for its characterization. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, dye chemistry, and materials science.

Introduction

This compound is a reactive dye characterized by its vibrant yellow hue and the presence of a reactive α-bromoacrylamide group. This functional group allows the dye to form covalent bonds with nucleophilic functional groups present in substrates such as the hydroxyl groups in cellulose or the amino groups in proteins. This covalent bonding results in excellent wash fastness, making it suitable for textile applications. Beyond its use in the textile industry, the well-defined chemical structure and reactivity of this compound make it a valuable tool in various research and development applications, including its potential use as a biological stain or a component in the development of functional materials.

This guide provides a detailed methodology for the laboratory-scale synthesis and purification of this compound, enabling researchers to produce this compound for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | disodium 4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]-2,5-dichloro-1-(4-sulfophenyl)-1H-pyrazol-3-olate | |

| Synonyms | C.I. Reactive Yellow 39, this compound | [1][2] |

| CAS Number | 70247-70-0 | [1] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [3] |

| Molecular Weight | 699.25 g/mol | [3] |

| Appearance | Greenish-yellow powder | |

| Solubility | Soluble in water (100 g/L at 90 °C) |

Synthesis of this compound

The synthesis of this compound is a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol

3.2.1. Step 1: Diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend one molar equivalent of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid in distilled water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add 2.5-3.0 molar equivalents of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the suspension of the amine over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution or a fine suspension of the diazonium salt should be observed.

-

The resulting diazonium salt solution is unstable and should be used immediately in the next step.

3.2.2. Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve one molar equivalent of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate or sodium hydroxide to form a clear solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 4.5 and 6.5 by the portion-wise addition of a saturated sodium carbonate solution or other suitable base. The temperature should be maintained at 5-10 °C.

-

After the complete addition of the diazonium salt, continue stirring the reaction mixture at this temperature for 2-4 hours to ensure the completion of the coupling reaction.

-

The formation of a colored precipitate indicates the formation of the crude this compound.

Purification of this compound

The crude product obtained from the synthesis contains impurities such as unreacted starting materials, by-products, and inorganic salts. Purification is essential to obtain a high-purity dye for research and development purposes.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

4.2.1. Salting Out

-

To the reaction mixture containing the crude this compound, add sodium chloride portion-wise with continuous stirring.

-

Continue adding salt until the dye precipitates out of the solution.

-

Stir the mixture for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the precipitated dye by vacuum filtration and wash it with a small amount of a saturated sodium chloride solution to remove some of the inorganic impurities.

4.2.2. Recrystallization

-

Dissolve the crude dye from the salting-out step in a minimum amount of hot solvent. A mixture of ethanol and water is often a suitable solvent system for sulfonated azo dyes.

-

Heat the solution to boiling and filter it while hot to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates high purity. The retention time should be consistent with a standard sample. |

| UV-Visible Spectroscopy | The spectrum in an aqueous solution should show a characteristic absorption maximum (λmax) in the visible region, corresponding to the yellow color of the dye. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | The spectrum should show characteristic absorption bands for the functional groups present in the molecule, such as N=N (azo group), C=O (amide and pyrazolone), S=O (sulfonate), and N-H (amide). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can be used to confirm the chemical structure of the dye. The chemical shifts and coupling constants should be consistent with the proposed structure. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented protocols, based on established principles of azo dye chemistry, offer a solid starting point for the laboratory-scale production of this versatile reactive dye. Researchers and scientists can adapt and optimize these methods to suit their specific requirements for high-purity this compound for various applications in drug development, materials science, and other research areas. Adherence to proper laboratory safety procedures is paramount during the execution of these chemical syntheses.

References

Lanasol Yellow 4G: A Technical Guide to its Spectral Properties and Absorbance Spectrum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39. The following sections detail its absorbance characteristics, experimental protocols for spectral analysis, and the influence of environmental factors on its spectral behavior, offering valuable data for researchers and professionals in various scientific fields.

Core Spectral Properties

This compound, an azo dye, exhibits a distinct absorbance spectrum in the visible region, which is crucial for its color and analytical applications. The key spectral properties are summarized in the table below.

| Property | Value | Solvent | Reference |

| Maximum Absorbance Wavelength (λmax) | 396 - 400 nm | Aqueous Solution | [1] |

| Molar Absorption Coefficient (ε) | Data not available in the searched literature. | - |

The maximum absorbance wavelength (λmax) of this compound in aqueous solutions is consistently reported to be in the range of 396 to 400 nanometers.[1] This peak in the blue-violet region of the electromagnetic spectrum is responsible for its characteristic yellow color. While the molar absorption coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength, is a critical parameter for quantitative analysis, a specific value for this compound was not found in the available literature.

Absorbance Spectrum

The absorbance spectrum of this compound is typically characterized by a prominent peak in the 396-400 nm range. The shape and intensity of this peak are directly proportional to the concentration of the dye in a non-absorbing solvent, a relationship governed by the Beer-Lambert Law. A representative absorbance spectrum would show a sharp increase in absorbance leading up to the λmax, followed by a gradual decrease at longer wavelengths.

Experimental Protocols for Spectral Analysis

The determination of the absorbance spectrum and spectral properties of this compound involves standardized laboratory procedures and instrumentation.

Instrumentation and Reagents

-

Spectrophotometer: A UV-Visible spectrophotometer is the primary instrument used for measuring the absorbance of this compound solutions.

-

Solvent: High-purity water (e.g., Milli-Q) is commonly used to prepare aqueous solutions of the dye.[2] For studying solvatochromic effects, various organic solvents of analytical grade would be required.

-

This compound: The dye, with a known purity, is used to prepare stock and working solutions.

Methodology for Determining Absorbance Spectrum

-

Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a specific amount of the dye and dissolving it in a known volume of the chosen solvent.

-

Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: The spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan the visible region (e.g., 300-700 nm).

-

Blank Measurement: The cuvette is filled with the pure solvent (blank), and its absorbance is measured and stored as a baseline.

-

Sample Measurement: The cuvette is rinsed and filled with a this compound solution of a specific concentration. The absorbance is then measured across the set wavelength range.

-

Data Analysis: The absorbance values are plotted against the corresponding wavelengths to generate the absorbance spectrum. The wavelength at which the highest absorbance is recorded is identified as the λmax.

Creation of a Calibration Curve

To establish a quantitative relationship between absorbance and concentration, a calibration curve is constructed.[2] This involves measuring the absorbance of several solutions with known concentrations at the λmax. The absorbance values are then plotted against their respective concentrations. A linear regression analysis is performed on the data points, and the resulting equation of the line (y = mx + c, where y is absorbance, x is concentration, and m is the slope) can be used to determine the concentration of an unknown sample from its absorbance reading.

Factors Influencing Spectral Properties

The spectral properties of this compound can be influenced by various environmental factors, which is a key consideration in its application and analysis.

Caption: Factors influencing the spectral properties of this compound.

-

pH of the Solution: The pH of the aqueous solution can influence the spectral properties of this compound. Changes in pH can alter the ionization state of the dye molecule, particularly the auxochromic and chromophoric groups, leading to a shift in the λmax and a change in the molar absorption coefficient.

-

Concentration: As described by the Beer-Lambert Law, the absorbance of a this compound solution is directly proportional to its concentration, provided that the path length of the light and the molar absorption coefficient are constant. At very high concentrations, deviations from this linear relationship can occur due to intermolecular interactions.

References

An In-Depth Technical Guide to the Photophysical Characterization of Lanasol Yellow 4G

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties: A Summary

The following table summarizes the key photophysical parameters of interest for Lanasol Yellow 4G and the typical data that would be collected during their experimental determination.

| Parameter | Symbol | Typical Unit | Description |

| Molar Extinction Coefficient | ε | L mol⁻¹ cm⁻¹ | A measure of how strongly a chemical species absorbs light at a given wavelength. |

| Maximum Absorption Wavelength | λmax | nm | The wavelength at which a substance has its strongest photon absorption. |

| Absorbance | A | - | The quantity of light absorbed by a sample. |

| Fluorescence Quantum Yield | Φ | - | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. |

| Integrated Fluorescence Intensity | I | - | The total intensity of emitted light over the entire fluorescence spectrum. |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is a fundamental parameter for quantitative analysis using spectrophotometry. Its determination is based on the Beer-Lambert law.

2.1. Principle

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)

-

c is the concentration of the analyte (mol L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of several solutions of known concentration, the molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.

2.2. Materials and Equipment

-

This compound

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

Spectrophotometer (UV-Visible)

-

Cuvettes (quartz or glass, 1 cm path length)

-

Appropriate solvent (e.g., deionized water, buffer solution)

2.3. Procedure

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to scan a range that includes the expected maximum absorption for a yellow dye (typically 400-450 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Data Analysis: Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line (Slope = εl). Since the path length (l) is typically 1 cm, the slope is equal to ε.

Workflow for Molar Extinction Coefficient Determination.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

3.1. Principle

The relative quantum yield (ΦX) of a sample (X) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (S) with a known quantum yield (ΦS). The equation used is:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX² / nS²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

To minimize errors, the absorbance of both the sample and standard solutions are typically kept below 0.1 at the excitation wavelength.

3.2. Materials and Equipment

-

This compound

-

Fluorescence standard with known quantum yield (e.g., quinine sulfate, rhodamine 6G)

-

Spectrofluorometer

-

UV-Visible Spectrophotometer

-

Cuvettes (quartz, 1 cm path length)

-

Appropriate solvent (the same for both sample and standard)

3.3. Procedure

-

Solution Preparation: Prepare dilute solutions of both this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally between 0.04 and 0.06).

-

Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the this compound solution under identical conditions.

-

-

Data Processing:

-

Subtract the solvent blank spectrum from both the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (IX) and the standard (IS).

-

-

Calculation: Calculate the quantum yield of this compound using the equation provided above. Since the solvent is the same for both sample and standard, the refractive index term (nX²/nS²) is often assumed to be 1.

Workflow for Relative Quantum Yield Determination.

Signaling Pathways and Logical Relationships

As this compound is primarily a textile dye, its direct involvement in biological signaling pathways is not its intended application. However, in the context of drug development, dyes can be used as fluorescent probes or as part of photosensitizing systems. The logical relationship in its characterization is a dependency of its application on its photophysical properties.

Relationship between Properties and Applications.

This guide provides the necessary framework for the comprehensive photophysical characterization of this compound. The detailed protocols and workflows can be adapted for similar dyes and are crucial for ensuring accurate and reproducible data in a research or industrial setting.

Lanasol Yellow 4G: A Technical Guide to a Reactive Azo Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a prominent member of the reactive azo dye class, widely utilized in the textile industry for its ability to form covalent bonds with protein fibers such as wool and silk. This results in dyeings with high wet fastness and bright, vibrant yellow shades. The key to its reactivity is the α-bromoacrylamide functional group, which reacts with nucleophilic sites within the fiber structure under specific pH and temperature conditions. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, detailed experimental protocols for its application, and a summary of its toxicological and environmental profile. The information is intended to be a comprehensive resource for researchers and professionals in chemistry, materials science, and drug development who may utilize reactive dyes in their work.

Chemical and Physical Properties

This compound is a single azo class reactive dye. Its chemical structure is characterized by the presence of an α-bromoacrylamide group, which is responsible for its reactivity, and sulfonic acid groups that ensure water solubility.[1]

| Property | Value | Reference |

| C.I. Name | Reactive Yellow 39 | [1] |

| CAS Number | 70247-70-0, 12226-61-8 | [1] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1] |

| Molecular Weight | 699.25 g/mol | [1] |

| Appearance | Greenish-yellow powder | |

| Water Solubility (90 °C) | 100 g/L | |

| UV-Vis Absorption Maximum (λmax) | 400 nm |

Synthesis Pathway

The synthesis of this compound is a multi-step process involving diazotization and coupling, which are standard procedures in azo dye chemistry. The general manufacturing method involves the diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

Caption: Synthesis pathway of this compound.

Reaction Mechanism with Protein Fibers

The high fastness properties of this compound on wool and silk are attributed to the formation of a covalent bond between the dye and the fiber. The reactive α-bromoacrylamide group of the dye reacts with nucleophilic groups present in the amino acid residues of the protein fibers, primarily the amino (-NH₂) groups of lysine and the thiol (-SH) groups of cysteine. The reaction proceeds via a nucleophilic substitution or a Michael addition mechanism.

Caption: Covalent fixation of this compound on protein fibers.

Experimental Protocols

Synthesis of this compound (Illustrative Laboratory Scale)

Disclaimer: This is a generalized protocol based on the known chemistry of azo dye synthesis and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid

-

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Deionized water

Procedure:

-

Diazotization:

-

Suspend a stoichiometric amount of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid in deionized water and cool to 0-5 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid.

-

Add a solution of sodium nitrite in deionized water dropwise while maintaining the temperature between 0-5 °C.

-

Stir the mixture for 1 hour at this temperature. The completion of diazotization can be checked with starch-iodide paper.

-

-

Coupling:

-

In a separate vessel, dissolve a stoichiometric amount of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in deionized water and adjust the pH to 7-8 with sodium carbonate.

-

Cool the coupling component solution to 0-5 °C.

-

Slowly add the diazonium salt solution to the coupling component solution, maintaining the pH at 7-8 by the controlled addition of a sodium carbonate solution.

-

Continue stirring at 0-5 °C for several hours until the coupling reaction is complete (monitored by techniques like TLC or HPLC).

-

-

Isolation:

-

The dye is salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is filtered, washed with a brine solution, and dried in an oven at a controlled temperature.

-

Application on Wool Fabric (Exhaust Dyeing)

Materials:

-

Wool fabric

-

This compound

-

Albegal B (levelling agent)

-

Glauber's salt (anhydrous)

-

Acetic acid (80%)

-

Ammonia

-

Liquor ratio: 40:1

Procedure:

-

Set the dyebath at 40 °C with the required amount of water.

-

Add 1-2% on weight of fiber (o.w.f.) of Albegal B and 5-10% o.w.f. of Glauber's salt.

-

Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

-

Add the pre-dissolved this compound dye.

-

Enter the wetted wool fabric and run for 10 minutes.

-

Raise the temperature to the boil (98-100 °C) at a rate of 1-1.5 °C/minute.

-

Maintain at the boil for 45-60 minutes.

-

Cool the dyebath to 80 °C.

-

Add 1-2% o.w.f. of ammonia to raise the pH to 8-8.5 for fixation.

-

Run for 15-20 minutes at 80 °C.

-

Rinse the dyed fabric thoroughly with warm and then cold water.

Screen Printing on Silk Fabric (Illustrative Protocol)

Materials:

-

Silk fabric

-

This compound

-

Urea

-

Thickener (e.g., sodium alginate)

-

Sodium bicarbonate

-

Glycerine (optional, as a humectant)

Procedure:

-

Print Paste Preparation:

-

Dissolve this compound in a small amount of warm water.

-

In a separate container, prepare the thickener paste according to the manufacturer's instructions.

-

To the thickener, add urea (e.g., 50-100 g/kg of paste) and the dissolved dye solution.

-

Add sodium bicarbonate (e.g., 10-20 g/kg of paste) as the fixing alkali.

-

Mix thoroughly to obtain a homogeneous print paste.

-

-

Printing:

-

Apply the print paste to the silk fabric using a screen of the desired design.

-

-

Drying:

-

Air dry the printed fabric or use a hot air dryer at a low temperature.

-

-

Fixation:

-

Fix the dye by steaming the printed fabric at 102-105 °C for 10-15 minutes.

-

-

Washing-off:

-

Rinse the fabric in cold water to remove the thickener and unfixed dye.

-

Wash in a neutral detergent solution at 50-60 °C.

-

Rinse thoroughly and dry.

-

Quantitative Data

Fastness Properties

| Fastness Test | ISO Method | Rating (Wool) | Reference |

| Light Fastness | ISO 105-B02 | 6 | |

| Washing | ISO 105-C06 | - | - |

| Rubbing (Dry) | ISO 105-X12 | - | - |

| Rubbing (Wet) | ISO 105-X12 | - | - |

| Perspiration | ISO 105-E04 | 5 | |

| Oxygen Bleaching | - | 4 (red) |

Exhaustion and Fixation

The exhaustion and fixation of Lanasol dyes on wool are generally high, contributing to their good fastness properties. The fixation of Lanasol dyes on wool is typically in the range of 86% to 96%.

| Dye Concentration (% o.w.f.) | pH | Temperature (°C) | Exhaustion (%) | Fixation (%) |

| 1.0 | 4.5-5.5 | 100 | >95 | 86-96 |

| 2.0 | 4.5-5.5 | 100 | >95 | 86-96 |

Note: These are typical values and can vary depending on the specific dyeing conditions and the nature of the substrate.

Analytical Methods

Spectrophotometric Determination of Dye Concentration

Principle: Based on the Beer-Lambert law, the absorbance of a dye solution is directly proportional to its concentration at a specific wavelength.

Procedure:

-

Prepare a stock solution of this compound of a known concentration in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the λmax of the dye (400 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC can be used to separate the dye from its isomers, by-products, and hydrolysis products, allowing for quantification and purity assessment. Reversed-phase HPLC with an ion-pairing agent is a common method for analyzing reactive dyes.

Illustrative Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) with an ion-pairing agent (e.g., tetrabutylammonium bromide).

-

Detector: Diode array detector (DAD) or UV-Vis detector set at the λmax of the dye.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Toxicological and Environmental Profile

Toxicology

This compound, like other reactive dyes, can pose a risk of skin and respiratory sensitization to individuals exposed to the dye powder. The α-bromoacrylamide group is a known electrophile that can react with proteins in the skin, potentially leading to an allergic response. Once covalently bound to the fiber, the risk of sensitization is significantly reduced.

-

Acute Oral Toxicity (Rat LD50): > 2000 mg/kg (Slightly toxic).

Caption: Mechanism of skin sensitization by reactive dyes.

Environmental Fate

Azo dyes, including this compound, can be persistent in the environment and are a source of concern in textile effluents. The environmental degradation of azo dyes is a two-step process. Under anaerobic conditions, the azo bond is cleaved by azoreductase enzymes, leading to the formation of aromatic amines. These amines can then be mineralized under aerobic conditions.

Caption: Environmental degradation pathway of azo dyes.

Conclusion

This compound is a technologically important reactive azo dye that provides high-performance coloration for protein fibers. Its chemistry, centered around the α-bromoacrylamide reactive group, allows for the formation of stable covalent bonds, leading to excellent fastness properties. Understanding the detailed chemical properties, synthesis, and application methods is crucial for its effective and safe use. While toxicological and environmental concerns exist, particularly related to sensitization and effluent treatment, ongoing research into cleaner dyeing technologies and effluent treatment methods aims to mitigate these impacts. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this class of reactive dyes.

References

fundamental research applications of Lanasol Yellow 4G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 37, is a reactive azo dye recognized for its utility in various industrial and scientific applications. While its primary role is in the textile industry for dyeing wool and other fibers, it also serves as a fluorescent marker in biological research. This technical guide provides a comprehensive overview of the fundamental applications of this compound, with a focus on its properties and established uses. It is important to note that, despite its application in biological contexts as a dye, there is a significant lack of evidence in the scientific literature to support its use as a modulator of specific signaling pathways or as a pharmacological agent in drug development. This document summarizes the available data, details experimental protocols for its primary applications, and provides visualizations of relevant workflows.

Chemical and Physical Properties

This compound is a complex synthetic molecule. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | C.I. Reactive Yellow 37 | [1] |

| CAS Number | 12237-16-0 | [1] |

| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃ | [1] |

| Molecular Weight | 622.56 g/mol | [1] |

| Class | Single azo dye | [1] |

| Appearance | Yellow powder | |

| Solubility | Soluble in water |

Primary Application: Reactive Dye in the Textile Industry

The principal application of this compound is as a reactive dye for wool, silk, and other protein-based fibers. Reactive dyes form a covalent bond with the fiber, resulting in high wash fastness. The dyeing process is typically carried out in an acidic bath.

Experimental Protocol: Dyeing of Wool with this compound

This protocol is a generalized procedure based on common practices for reactive dyes.

Materials:

-

This compound

-

Wool fabric

-

Acetic acid (for pH adjustment)

-

Sodium sulfate (leveling agent)

-

Washing-off agent

-

Laboratory dyeing machine or water bath with stirrer

-

pH meter

-

Spectrophotometer (for color measurement)

Procedure:

-

Preparation of the Dyebath:

-

Prepare a stock solution of this compound.

-

Fill the dyeing vessel with water and add the required amount of dye stock solution.

-

Add sodium sulfate as a leveling agent.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Immerse the wetted wool fabric in the dyebath.

-

Gradually raise the temperature of the dyebath to 90-100°C over 30-45 minutes.

-

Maintain this temperature for 60-90 minutes, ensuring continuous agitation.

-

-

Fixation:

-

The covalent bonding of the dye to the fiber occurs at this elevated temperature.

-

-

Washing-off:

-

After dyeing, rinse the fabric thoroughly with cold water.

-

Perform a washing-off step with a suitable detergent at 60-70°C to remove any unfixed dye.

-

Rinse again with cold water and dry the fabric.

-

Workflow for Textile Dyeing:

Application in Fundamental Research: A Fluorescent Marker

In a research context, this compound is categorized as a fluorescent dye. Such dyes are instrumental in various biological experiments for visualizing cellular structures, tracking biomolecules, and assessing cell viability.

General Experimental Protocol: Fluorescent Staining of Cells

This is a generalized protocol for using a fluorescent dye like this compound for cell staining. Specific concentrations and incubation times would need to be optimized for different cell types and applications.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells on coverslips or in microplates

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution to the desired working concentration in cell culture medium or PBS.

-

-

Cell Staining:

-

Wash the cultured cells with PBS to remove any residual medium.

-

Incubate the cells with the this compound staining solution for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Protect the cells from light during incubation.

-

-

Washing:

-

Remove the staining solution and wash the cells several times with PBS to remove any unbound dye.

-

-

Visualization:

-

Mount the coverslips on microscope slides or view the microplates directly using a fluorescence microscope with the appropriate filter set for the excitation and emission wavelengths of this compound.

-

Logical Workflow for Cellular Staining and Visualization:

Environmental and Toxicological Profile

As a synthetic azo dye, this compound has been the subject of environmental research, primarily focusing on its removal from textile effluents. Azo dyes can be of environmental concern due to their persistence and potential for the formation of harmful aromatic amines.

Toxicological Data Summary

The Material Safety Data Sheet (MSDS) for this compound provides some toxicological information.

| Endpoint | Result | Reference |

| Oral LD50 (Rat) | > 2000 mg/kg (Slightly toxic) | |

| Eye Irritation (Rabbit) | Non-irritant | |

| Sensitization | May cause sensitization by inhalation and skin contact |

Status in Drug Development and Signaling Pathway Research

A thorough review of the scientific literature reveals a lack of studies investigating this compound as a modulator of specific biological signaling pathways or as a candidate for drug development. Its chemical structure as a reactive dye is optimized for binding to fibers rather than for specific interactions with biological targets such as enzymes or receptors. Therefore, for researchers in drug development, its utility is likely limited to its role as a fluorescent stain for visualization purposes, rather than as a bioactive compound for therapeutic research.

Conclusion

This compound is a well-established reactive azo dye with primary applications in the textile industry and as a fluorescent marker in biological research. While it is a useful tool for visualization, there is currently no evidence to suggest its application as a modulator of cellular signaling or as a pharmacological agent. Researchers in drug development should be aware of its established uses and the current limitations of its application in their field. Further research would be necessary to explore any potential bioactivities beyond its function as a dye.

References

Methodological & Application

Application Notes and Protocols for Lanasol Yellow 4G: A General Overview and Hypothetical Protocol for Cell Culture Staining

Introduction

Lanasol Yellow 4G is a reactive azo dye, also known as C.I. Reactive Yellow 39. It is described as a multifunctional dye with applications in various fields, including the textile industry.[1][2][3] While its use as a fluorescent dye in biological experiments is mentioned, specific applications and protocols for cell culture staining are not well-documented in the available literature. This document provides a summary of its known properties and a hypothetical protocol for its use in cell staining, intended to serve as a starting point for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 70247-70-0 | |

| Molecular Formula | C19H12BrCl2N5Na2O8S2 | |

| Molecular Weight | 699.25 g/mol | |

| Appearance | Yellow Powder | |

| Absorbance Peak | ~400 nm | |

| Classification | Azo Dye, Fluorescent Dye |

Hypothetical Protocol for Staining Adherent Cell Cultures

This protocol is a general guideline for using a fluorescent dye to stain adherent cells and has not been specifically validated for this compound. Optimization of dye concentration, incubation time, and washing steps is critical.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or distilled water for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Formaldehyde or other fixative (optional)

-

Mounting medium (optional)

3.2. Experimental Workflow

Caption: Generalized workflow for fluorescent staining of adherent cells.

3.3. Detailed Protocol

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent like DMSO or distilled water. Store the stock solution protected from light at -20°C.

-

Cell Preparation: Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a working concentration in pre-warmed PBS or cell culture medium. A starting concentration range of 1-10 µg/mL is recommended for initial optimization.

-

Staining: a. Aspirate the cell culture medium from the cells. b. Gently wash the cells twice with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time needs to be determined empirically.

-

Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS to remove any unbound dye.

-

Imaging:

-

For live-cell imaging: Add fresh pre-warmed PBS or cell culture medium to the cells and image immediately using a fluorescence microscope with appropriate filter sets for a yellow fluorophore (excitation and emission maxima will need to be determined).

-

For fixed-cell imaging: a. After washing, fix the cells with a suitable fixative (e.g., 4% formaldehyde in PBS for 15 minutes at room temperature). b. Wash the cells twice with PBS. c. Mount the coverslips onto glass slides using an appropriate mounting medium. d. Image the stained cells using a fluorescence microscope.

-

Safety and Toxicity Information

The available Material Safety Data Sheet (MSDS) indicates that this compound may cause sensitization by inhalation and skin contact. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. A summary of the available toxicity data is presented in Table 2.

| Toxicity Metric | Value | Organism | Reference |

| Oral LD50 | > 2000 mg/kg | Rat | |

| Eye Irritation | Non-irritant | Rabbit | |

| Sensitization | May cause sensitization by inhalation and skin contact | N/A |

Conclusion

This compound is a fluorescent dye with limited documented use in cell biology applications. The provided protocol is a generalized template and should be adapted and rigorously validated for any specific experimental needs. Researchers should perform dose-response and time-course experiments to determine the optimal staining conditions and assess the potential cytotoxicity of this compound for their specific cell type. Due to the lack of specific data, caution is advised when using this dye in biological applications.

References

Application Notes: Lanasol Yellow 4G for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive azo dye traditionally used in the textile industry.[1] Its chemical structure contains a vinyl sulfone group, a reactive moiety known to form stable, covalent bonds with nucleophilic groups such as the amine (e.g., lysine residues) and thiol (e.g., cysteine residues) side chains of proteins.[2][3] This reactivity presents a potential application for this compound as a fluorescent probe for labeling proteins and other biomolecules in biological research, particularly in fluorescence microscopy. While primarily known as a chromophore, its potential as a fluorophore warrants investigation for cellular imaging applications.

This document provides detailed (but largely hypothetical, due to a lack of published data) application notes and protocols for the use of this compound in fluorescence microscopy. The provided experimental procedures are based on established methods for similar reactive fluorescent dyes and should be considered as a starting point for developing and optimizing specific imaging assays.

Photophysical Properties (Hypothetical)

Due to the limited availability of published data on the specific photophysical properties of this compound in a biological context, the following table presents hypothetical but plausible values. These would need to be experimentally determined. One study has noted an absorbance peak at 400 nm.[4] Azo dyes are often weakly fluorescent; however, for the purpose of this application note, we will assume a modest quantum yield.[2]

| Parameter | Hypothetical Value | Notes |

| Maximum Excitation Wavelength (λex) | ~405 nm | Based on the observed absorbance peak at 400 nm. |

| Maximum Emission Wavelength (λem) | ~520 nm | Estimated based on the "yellow" color of the dye. |

| Molar Absorptivity (ε) | >25,000 M⁻¹cm⁻¹ | Typical for azo dyes. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | A modest quantum yield is assumed. |

| Photostability | Moderate | Photostability would need to be assessed experimentally. |

Proposed Applications in Fluorescence Microscopy

The reactive nature of this compound suggests its utility in a variety of fluorescence microscopy applications:

-

Immunofluorescence (IF): this compound can be conjugated to primary or secondary antibodies to visualize the localization of specific proteins within fixed and permeabilized cells.

-

Protein Labeling and Tracking: Purified proteins can be labeled with this compound and introduced into cells to study their dynamics and interactions.

-

Cellular Staining: The dye could potentially be used as a general protein stain to visualize cellular architecture.

Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol describes the covalent labeling of an antibody with this compound.

Materials:

-

Antibody solution (e.g., IgG) at 1-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25).

-

Dialysis tubing (10-14 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently vortexing the antibody solution, slowly add a 10- to 20-fold molar excess of the dissolved this compound.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification:

-

Separate the antibody-dye conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Alternatively, dialyze the reaction mixture against PBS at 4°C overnight with several buffer changes.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~405 nm (for this compound).

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a this compound-conjugated secondary antibody for immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

0.1% Triton X-100 in PBS.

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

-

Primary antibody specific to the target protein.

-

This compound-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate cells with the this compound-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Counterstaining: Incubate cells with DAPI for 5 minutes.

-

Washing: Wash cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound (e.g., excitation ~405 nm, emission ~520 nm).

Visualizations

Experimental Workflow

Caption: Workflow for immunofluorescence using this compound.

Hypothetical Signaling Pathway: EGFR Activation

The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and is often studied using fluorescence microscopy.

Caption: Simplified EGFR signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient antibody conjugation. | Optimize the dye-to-antibody ratio and reaction conditions. |

| Low primary antibody concentration. | Increase the concentration of the primary antibody. | |

| Photobleaching. | Use an antifade mounting medium and minimize light exposure. | |

| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent. |

| Secondary antibody is non-specific. | Perform a control with only the secondary antibody. | |

| Excess unbound dye. | Ensure thorough purification of the conjugated antibody. | |

| Non-specific Staining | Primary antibody is not specific. | Validate the primary antibody with appropriate controls (e.g., knockout cells). |

| Dye aggregation. | Centrifuge the dye stock solution before use. |

Disclaimer: The application of this compound in fluorescence microscopy is not well-documented in scientific literature. The protocols and data presented here are based on the chemical properties of the dye and general principles of fluorescence microscopy and should be considered hypothetical. Researchers should perform thorough validation and optimization for their specific applications.

References

Application Notes and Protocols for Lanasol Yellow 4G in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G is a reactive azo dye containing an α-bromoacrylamide functional group.[1] This reactive group readily forms covalent bonds with primary amines on proteins.[2] In the context of flow cytometry, this property allows this compound to be used as a fixable viability dye for the discrimination of live and dead cells. The principle of this application lies in the differential permeability of the cell membrane. Live cells, with their intact membranes, will only be stained on their surface proteins, resulting in a dim signal. In contrast, dead cells have compromised membranes that allow the dye to permeate and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[2][3] The covalent nature of the dye-protein bond ensures that the fluorescence is retained even after fixation and permeabilization steps, making it compatible with protocols that involve intracellular staining.[2]

These application notes provide a comprehensive guide for the use of this compound as a fixable viability stain in flow cytometry, including detailed protocols, data interpretation, and workflow visualizations.

Principle of Viability Staining with this compound

The core principle of using this compound for live/dead cell discrimination is based on the integrity of the cell membrane.

-

Live Cells: The cell membrane is intact, preventing the entry of this compound into the cytoplasm. The dye can only react with amines on the cell surface proteins, resulting in low-level fluorescence.

-

Dead Cells: The cell membrane is compromised, allowing this compound to freely enter the cell. The dye then reacts with the abundant amine groups on intracellular proteins, resulting in a high level of fluorescence.

This differential staining allows for the clear separation of live and dead cell populations in a flow cytometry experiment.

Experimental Protocols

A. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

The molecular weight of this compound is 699.25 g/mol .

-

To prepare a 1 mM stock solution, dissolve 0.7 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

B. Cell Preparation

-

Harvest cells and wash once with protein-free Phosphate-Buffered Saline (PBS) to remove any free amines from the culture medium that could react with the dye.

-

Resuspend the cell pellet in protein-free PBS.

-

Adjust the cell concentration to 1 x 10^6 to 1 x 10^7 cells/mL. It is crucial to perform the staining in a protein-free buffer as the dye will react with any primary amines present.

C. Staining Protocol

-

Add the this compound stock solution to the cell suspension at a pre-determined optimal concentration (see Section D for dye titration).

-

Vortex the tube gently and immediately.

-

Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Incubation on ice can help to slow down the internalization of the dye in cells that are in the early stages of apoptosis.

-

Wash the cells twice with 2-3 mL of a complete staining buffer (e.g., PBS with 2% Fetal Bovine Serum). The protein in the wash buffer will quench any unreacted dye.

-

Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.

-

The cells are now ready for subsequent antibody staining, fixation, and permeabilization if required.

D. Dye Titration to Determine Optimal Concentration

Before the first use, it is critical to determine the optimal concentration of this compound. This is achieved by staining a known mixture of live and dead cells with a range of dye concentrations.

-

Prepare a 1:1 mixture of live cells and heat-killed cells (e.g., incubate at 65°C for 5-10 minutes).

-

Set up a series of tubes, each containing 1 x 10^6 cells from the mixed population in 1 mL of protein-free PBS.

-

Add the this compound stock solution to achieve a range of final concentrations (a suggested starting range is 0.1 µM to 10 µM).

-

Follow the staining protocol as described in Section C.

-

Acquire the data on a flow cytometer.

-

The optimal concentration is the one that provides the best separation between the live and dead cell populations with minimal fluorescence in the live population.

Data Presentation

The results of a typical dye titration experiment can be summarized in a table to facilitate the determination of the optimal staining concentration.

| This compound Concentration (µM) | Live Population Mean Fluorescence Intensity (MFI) | Dead Population Mean Fluorescence Intensity (MFI) | Staining Index (SI) = (MFI_Dead - MFI_Live) / (2 * SD_Live) |

| 0 (Unstained) | 150 | 200 | N/A |

| 0.1 | 300 | 5,000 | 23.5 |

| 0.5 | 450 | 25,000 | 81.8 |

| 1.0 | 550 | 80,000 | 144.5 |

| 2.0 | 800 | 85,000 | 105.3 |

| 5.0 | 1,500 | 90,000 | 59.0 |

| 10.0 | 3,000 | 95,000 | 30.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must perform their own titration experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a flow cytometry experiment incorporating this compound for viability staining.

Conclusion

This compound, as a reactive dye, holds significant potential for use as a fixable viability stain in flow cytometry. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this dye into their experimental workflows. As with any new reagent, it is imperative to perform initial validation and optimization, particularly the dye titration, to ensure accurate and reproducible results. By effectively excluding dead cells from the analysis, the use of this compound can significantly improve the quality and reliability of flow cytometry data.

References

Lanasol Yellow 4G: A Novel Avenue for Biomolecule Tracking in Live Cells

Application Note

Introduction

Lanasol Yellow 4G, a reactive fluorescent dye, presents a promising tool for the dynamic tracking of biomolecules within living cells. Its inherent reactivity allows for stable, covalent labeling of proteins and other amine-containing biomolecules, enabling long-term visualization and analysis of their localization, trafficking, and interactions. This document provides detailed protocols for the application of this compound in live-cell imaging, offering researchers a versatile method to investigate complex cellular processes.

Properties of this compound

This compound, also known as Reactive Yellow 39, is characterized by its vibrant yellow fluorescence and its reactive functional group that readily forms covalent bonds with primary amines on biomolecules.[1][2][3] This ensures a stable and permanent tag, minimizing dye dissociation and enabling extended imaging periods without significant signal loss.

| Property | Value | Reference |

| Synonyms | Reactive Yellow 39, C.I. 18976 | [1] |

| Molecular Formula | C₁₉H₁₄BrCl₂N₅NaO₈S₂ | [4] |

| Molecular Weight | 678.3 g/mol | |

| Appearance | Yellow Powder | |

| Solubility | Water Soluble |

Principle of Application

The utility of this compound in live-cell imaging stems from its ability to act as a fluorescent reporter. The dye can be conjugated to a biomolecule of interest in vitro prior to its introduction into cells, or in some cases, can be used to label cellular components directly. Once labeled, the fluorescence of this compound allows for the real-time visualization of the biomolecule's behavior within the cellular environment using fluorescence microscopy.

Experimental Protocols

Protocol 1: In Vitro Labeling of Proteins with this compound for Microinjection

This protocol describes the process of labeling a purified protein with this compound for subsequent introduction into live cells via microinjection.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Microinjection system

Procedure:

-

Protein Preparation: Prepare the purified protein at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., Tris).

-

Dye Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

-

Removal of Unconjugated Dye: Separate the labeled protein from the free dye using a size-exclusion chromatography column. Elute with a suitable buffer for the protein.

-

Concentration and Quantification: Concentrate the labeled protein and determine the final concentration and degree of labeling using spectrophotometry.

-

Microinjection: Microinject the labeled protein into the cytoplasm or nucleus of live cells using standard microinjection techniques.

-

Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for yellow fluorescence.

Protocol 2: General Live-Cell Staining with this compound

This protocol provides a general guideline for staining live cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Staining Solution Preparation: Prepare a 1-10 µM working solution of this compound in pre-warmed cell culture medium.

-

Staining: Remove the existing culture medium and add the staining solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or culture medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed culture medium and image the cells immediately using a fluorescence microscope.

Visualizations

Experimental Workflow for Protein Labeling and Tracking

Caption: Workflow for labeling a protein with this compound and tracking it in live cells.

Hypothetical Signaling Pathway Visualization

Caption: Tracking a labeled growth factor to visualize its interaction with cell surface receptors.

Conclusion

This compound offers a valuable addition to the molecular toolkit for live-cell imaging. Its reactive nature allows for stable labeling of biomolecules, enabling researchers to perform long-term tracking experiments and gain deeper insights into dynamic cellular processes. The protocols provided herein serve as a starting point for the application of this versatile fluorescent dye in a wide range of biological investigations.

References

Application Notes for the Experimental Dyeing of Textiles with Lanasol Yellow 4G

Introduction

Lanasol Yellow 4G (C.I. Reactive Yellow 39) is a reactive dye belonging to the α-bromoacrylamide class, specifically designed for dyeing protein fibers such as wool and silk.[1][2] These dyes form covalent bonds with the amino groups in the fiber, resulting in excellent wet fastness properties.[2] this compound produces a brilliant, greenish-yellow shade and is a key component of the Lanasol trichromatic system (along with Lanasol Red 6G and Lanasol Blue 3G) for achieving a wide gamut of colors. This document provides a detailed experimental protocol for the application of this compound in a laboratory setting, aimed at researchers and scientists in the field of textile chemistry and drug development where precise and reproducible dyeing is required.

Principle of Dyeing

The dyeing process with Lanasol reactive dyes involves three main stages:

-

Exhaustion: The dye is adsorbed onto the fiber surface from the dyebath under controlled pH and temperature conditions. This stage is influenced by the addition of electrolytes and leveling agents.

-

Fixation: A covalent bond is formed between the reactive group of the dye and the functional groups of the fiber. This reaction is typically promoted by an increase in temperature and a shift in pH to alkaline conditions.

-

Washing-off: Unfixed dye is removed from the fiber surface to ensure optimal fastness properties and to prevent bleeding.

Safety Precautions